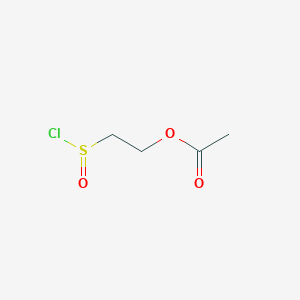
2-(Chlorosulfinyl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chlorosulfinyl)ethyl acetate is an organic compound with the molecular formula C4H7ClO4S. It is a colorless liquid with a pungent, vinegar-like odor. This compound is known for its reactivity and is used in various chemical synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(Chlorosulfinyl)ethyl acetate typically involves the reaction of ethyl acetate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves cooling the reaction mixture to a low temperature, usually between -5°C and 10°C, and then slowly adding chlorosulfonic acid . The mixture is then allowed to react at room temperature for several hours. After the reaction is complete, the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified using advanced distillation techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chlorosulfinyl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinic acids.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinic acids, and various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
2-(Chlorosulfinyl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(Chlorosulfinyl)ethyl acetate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, forming new bonds and creating different compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl chloroacetate: Similar in structure but lacks the sulfonyl group.
Methyl (chlorosulfonyl)acetate: Similar but has a methyl group instead of an ethyl group.
Chlorosulfonylacetyl chloride: Similar but has a chloride group instead of an acetate group.
Uniqueness
2-(Chlorosulfinyl)ethyl acetate is unique due to its combination of the chlorosulfonyl and acetate groups, which provides it with distinct reactivity and versatility in chemical synthesis .
Propriétés
Numéro CAS |
106730-50-1 |
|---|---|
Formule moléculaire |
C4H7ClO3S |
Poids moléculaire |
170.62 g/mol |
Nom IUPAC |
2-chlorosulfinylethyl acetate |
InChI |
InChI=1S/C4H7ClO3S/c1-4(6)8-2-3-9(5)7/h2-3H2,1H3 |
Clé InChI |
JUVXJMHLUKQGQX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCS(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















